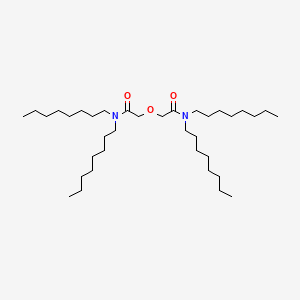

2,2'-Oxybis(N,N-dioctylacetamide)

Vue d'ensemble

Description

2,2’-Oxybis(N,N-dioctylacetamide) is an organic compound with the molecular formula C36H72N2O3 and a molecular weight of 580.97 g/mol . It is a colorless to pale yellow liquid that is soluble in organic solvents such as toluene and dichloromethane . This compound is primarily used in industrial applications, particularly in metal extraction, solvent extraction, separation, and purification processes .

Méthodes De Préparation

2,2’-Oxybis(N,N-dioctylacetamide) is typically synthesized through the reaction of dioctylamine with an excess of acetic anhydride in the presence of a base, resulting in an ester exchange reaction . The reaction conditions involve refluxing the mixture at elevated temperatures to ensure complete conversion . Industrial production methods often utilize similar synthetic routes but may involve additional purification steps to achieve higher purity levels .

Analyse Des Réactions Chimiques

2,2’-Oxybis(N,N-dioctylacetamide) undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

2,2'-Oxybis(N,N-dioctylacetamide) is characterized by its ability to form stable complexes with metal ions, which is crucial for its function as an extractant in various chemical processes. The compound is soluble in organic solvents such as toluene and dichloromethane, facilitating its use in solvent extraction methods. Its mechanism of action involves selective binding to metals and coordination compounds, leading to the formation of metal-ligand complexes that can be efficiently separated from mixtures .

Scientific Research Applications

1. Metal Ion Extraction:

- Rare-Earth Elements and Actinides: 2,2'-Oxybis(N,N-dioctylacetamide) is widely used in the extraction and separation of rare-earth elements and actinides from nitric acid solutions. Its efficiency in forming complexes with these metals makes it a valuable tool in nuclear chemistry and waste management .

- Comparison with Other Extractants: The compound exhibits superior extraction capabilities compared to other ligands like N,N,N',N'-Tetraoctyldiglycolamide (TODGA), particularly for actinides such as Uranium (U) and Plutonium (Pu) .

2. Biochemical Applications:

- Metal Ion Transport: In biological research, 2,2'-Oxybis(N,N-dioctylacetamide) has been studied for its role in facilitating metal ion transport across cellular membranes. It interacts with various enzymes and proteins, influencing metabolic pathways related to metal ion homeostasis .

- Cellular Effects: The compound's ability to modulate enzyme activity has implications for understanding cellular metabolism and signaling pathways. It can alter gene expression related to metal ion transport, impacting overall cellular function.

3. Industrial Applications:

- Solvent and Dispersant: In industrial settings, this compound serves as a solvent and dispersant in various chemical processes. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .

Case Studies

Case Study 1: Extraction Efficiency

A study conducted on the extraction efficiency of 2,2'-Oxybis(N,N-dioctylacetamide) demonstrated its superior performance in extracting actinides from acidic solutions compared to traditional extractants. The distribution ratios (D values) indicated that this compound could achieve D values significantly higher than those obtained with other ligands under similar conditions .

Case Study 2: Biochemical Interaction

Research examining the biochemical interactions of 2,2'-Oxybis(N,N-dioctylacetamide) revealed its potential to influence cellular signaling pathways by modulating enzyme activity involved in metal ion metabolism. This study highlighted the compound's role in enhancing or inhibiting specific metabolic processes depending on its concentration and exposure duration .

Mécanisme D'action

The mechanism of action of 2,2’-Oxybis(N,N-dioctylacetamide) involves its ability to form stable complexes with metal ions. The compound acts as a tridentate ligand, coordinating with metal ions through its oxygen and nitrogen atoms . This coordination enhances the solubility and stability of the metal complexes, facilitating their extraction and separation from aqueous solutions .

Comparaison Avec Des Composés Similaires

2,2’-Oxybis(N,N-dioctylacetamide) can be compared with other similar compounds such as:

N,N,N’,N’-Tetraoctyldiglycolamide: This compound has similar extraction properties but may differ in its solubility and stability under various conditions.

2,2’-Oxybis(N,N-di-n-octylacetamide): Another similar compound with comparable extraction capabilities but potentially different reactivity and selectivity.

The uniqueness of 2,2’-Oxybis(N,N-dioctylacetamide) lies in its high efficiency and selectivity for extracting rare-earth elements and actinides, making it a valuable compound in industrial applications .

Activité Biologique

2,2'-Oxybis(N,N-dioctylacetamide) is a synthetic organic compound known for its applications in metal extraction and separation processes. Its unique structure allows it to interact effectively with various metal ions, making it a subject of interest in biochemical and industrial research. This article delves into the biological activity of this compound, examining its mechanisms of action, cellular effects, and implications for metal ion transport and metabolism.

Chemical Structure and Properties

The chemical formula of 2,2'-Oxybis(N,N-dioctylacetamide) is , indicating a complex structure that contributes to its functionality in biological systems. The compound is characterized by:

- Two dioctylacetamide groups connected by an oxygen atom.

- Solubility : It is soluble in organic solvents such as toluene and dichloromethane but has limited solubility in water.

Target Interactions

2,2'-Oxybis(N,N-dioctylacetamide) primarily targets metal ions and compounds with carbonyl groups. It forms stable complexes with these targets, facilitating their extraction from aqueous solutions into organic phases. This process is crucial for applications in biochemical separations and industrial extractions.

Cellular Effects

The compound influences various cellular processes by:

- Modulating enzyme activity : It can inhibit or activate enzymes by interacting with essential metal cofactors, thereby altering metabolic pathways.

- Gene expression : 2,2'-Oxybis(N,N-dioctylacetamide) may affect the expression of genes related to metal ion transport and metabolism, impacting cellular homeostasis.

Temporal and Dosage Effects

Research indicates that the effects of 2,2'-Oxybis(N,N-dioctylacetamide) can vary over time and dosage:

- Stability : The compound remains stable at room temperature, ensuring consistent performance in laboratory settings.

- Dosage impacts : Low doses facilitate beneficial metal ion transport, while high doses can lead to toxicity, disrupting cellular functions.

Interaction with Metal Ions

The compound's role in biochemical reactions is significant:

- Metal ion extraction : It forms stable complexes with metal ions such as uranium (U), thorium (Th), and americium (Am), which are vital for nuclear chemistry applications .

- Influence on metabolic pathways : By interacting with enzymes involved in metal transport, it modulates metabolic fluxes and metabolite levels within cells .

Case Study 1: Metal Extraction Efficiency

In a study evaluating the extraction efficiency of various ligands for actinides, 2,2'-Oxybis(N,N-dioctylacetamide) was found to outperform other ligands in specific conditions. The distribution ratios (D values) for extracted metals were significantly higher when using this compound compared to traditional extractants .

Case Study 2: Toxicity Assessment

Animal model studies revealed that while low doses of 2,2'-Oxybis(N,N-dioctylacetamide) promote beneficial effects on metal metabolism, higher doses resulted in adverse effects such as metabolic disruption and cellular stress. This underscores the importance of dosage management in applications involving this compound.

Transport and Distribution

The transport mechanisms of 2,2'-Oxybis(N,N-dioctylacetamide) within biological systems involve:

- Specific transporters : Interactions with cellular transporters facilitate its localization to target compartments.

- Subcellular localization : The compound can localize to organelles such as mitochondria or the endoplasmic reticulum, where it exerts its effects on enzyme activity and metal ion metabolism .

Propriétés

IUPAC Name |

2-[2-(dioctylamino)-2-oxoethoxy]-N,N-dioctylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72N2O3/c1-5-9-13-17-21-25-29-37(30-26-22-18-14-10-6-2)35(39)33-41-34-36(40)38(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZYWIAVUGQHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)N(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743246 | |

| Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342794-43-8 | |

| Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dioctylcarbamoylmethoxy-N,N-dioctyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2′-Oxybis(N,N-dioctylacetamide) interact with rare-earth elements during the extraction process?

A1: While the paper [] doesn't delve deeply into the specific interaction mechanism, it highlights that 2,2′-Oxybis(N,N-dioctylacetamide) acts as an extractant for rare-earth elements (REEs) from nitric acid solutions. This suggests that the compound likely coordinates with the REE ions, forming a complex that is more soluble in the organic phase than in the aqueous nitric acid solution. The presence of phosphonium ionic liquids in the system further influences the extraction efficiency, indicating potential synergistic effects between the extractant, ionic liquid, and REEs. Further research is needed to elucidate the exact nature of these interactions and the role of the molecular structure of 2,2′-Oxybis(N,N-dioctylacetamide) in this process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.